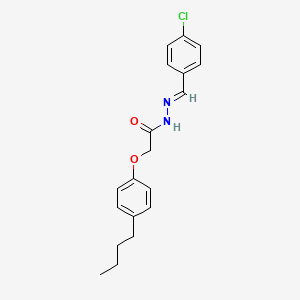![molecular formula C26H19BrN4O B11974403 (E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B11974403.png)
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE is a complex organic compound that features a benzyl group, a bromophenyl group, a phenyl group, a pyrazole ring, and a cyanoacrylamide moiety
準備方法
The synthesis of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the cyanoacrylamide moiety: This can be achieved through the reaction of the appropriate nitrile with an acrylamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies investigating its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
類似化合物との比較
N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE can be compared with other similar compounds, such as:
N-BENZYL-3-(5-(4-BROMOPHENYL)-2-FURYL)PROPANAMIDE: This compound has a similar structure but features a furan ring instead of a pyrazole ring.
N-BENZYL-4-BROMOBENZAMIDE: This compound lacks the pyrazole ring and cyanoacrylamide moiety, making it less complex.
N-(4-FLUOROPHENYL)-3-BROMOBENZAMIDE: This compound features a fluorophenyl group instead of a bromophenyl group.
The uniqueness of N-BENZYL-3-(3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-2-CYANOACRYLAMIDE lies in its combination of functional groups, which can impart specific properties and reactivity that are not present in the similar compounds mentioned above.
特性
分子式 |
C26H19BrN4O |
|---|---|
分子量 |
483.4 g/mol |
IUPAC名 |
(E)-N-benzyl-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C26H19BrN4O/c27-23-13-11-20(12-14-23)25-22(18-31(30-25)24-9-5-2-6-10-24)15-21(16-28)26(32)29-17-19-7-3-1-4-8-19/h1-15,18H,17H2,(H,29,32)/b21-15+ |
InChIキー |
VFKCKJIINIMTPV-RCCKNPSSSA-N |
異性体SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/C#N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)
![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974345.png)
![N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11974353.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11974354.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)

![3-(biphenyl-4-yl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11974385.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11974390.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974409.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11974420.png)

![Isobutyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974429.png)
